6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the use of iron powder and acetic acid to facilitate the bromination reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine atom efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, iron powder for bromination, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-(tetrahydrofuran-3-yl)-2-(trifluoromethyl)pyridine: This compound shares a similar structure but includes a trifluoromethyl group instead of the pyrazolo[4,3-c]pyridine core.
2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine: Another similar compound with a thiazole ring instead of the pyrazolo[4,3-c]pyridine core.
Uniqueness
6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific combination of a bromine atom, a tetrahydrofuran ring, and a pyrazolo[4,3-c]pyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-1-(oxolan-3-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C10H10BrN3O/c11-10-3-9-7(4-12-10)5-13-14(9)8-1-2-15-6-8/h3-5,8H,1-2,6H2 |
InChI Key |
LLPJCUJJZMYIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C3=CC(=NC=C3C=N2)Br |
Origin of Product |
United States |
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